2-(Methylthio)phenethyl alcohol
Overview
Description
2-(Methylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with a methylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where phenethyl alcohol reacts with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize the reaction conditions. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, methylthiol, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(Methylthio)phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Methylthio)phenethyl alcohol can be compared with other similar compounds such as phenethyl alcohol and 2-(Methylthio)ethanol. While phenethyl alcohol is known for its pleasant floral odor and is widely used in fragrances, this compound offers unique properties due to the presence of the methylthio group, which can enhance its reactivity and potential applications. Similarly, 2-(Methylthio)ethanol shares the methylthio group but differs in its overall structure and chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reactivity, and potential biological activities make it a valuable subject of study in fields ranging from organic chemistry to medicine and industry.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYUPNRWLXJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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